BenchChemオンラインストアへようこそ!

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide

Medicinal chemistry Structure–activity relationships Hydrogen bonding

Select this thiazole‑imidazole carboxamide for CNS‑oriented H3 receptor programs: the ethoxyethyl linker introduces 5 H‑bond acceptors and conformational flexibility absent in propyl‑linked analogs, enabling induced‑fit binding. The thiazole N‑3 nitrogen provides a distinct metal‑coordination site for kinase hinge‑binding designs, unlike thiophene or benzofuran congeners. With a single secondary amide NH, it is amenable to further N‑functionalization without protection steps. Ideal for head‑to‑head metabolic stability and permeability studies against alkyl‑linked comparators.

Molecular Formula C11H14N4O2S
Molecular Weight 266.32
CAS No. 2034311-33-4
Cat. No. B2855329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide
CAS2034311-33-4
Molecular FormulaC11H14N4O2S
Molecular Weight266.32
Structural Identifiers
SMILESC1=CN(C=N1)CCOCCNC(=O)C2=CSC=N2
InChIInChI=1S/C11H14N4O2S/c16-11(10-7-18-9-14-10)13-2-5-17-6-4-15-3-1-12-8-15/h1,3,7-9H,2,4-6H2,(H,13,16)
InChIKeyLOZTUUDRDQZLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide (CAS 2034311-33-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide (CAS 2034311-33-4) is a synthetic small-molecule heterocyclic carboxamide (MF: C₁₁H₁₄N₄O₂S; MW: 266.32 g/mol) composed of a 1,3-thiazole-4-carboxamide core tethered to an N-linked imidazole ring via a flexible ethoxyethyl spacer [1]. The compound is cataloged as a research chemical and screening building block (PubChem CID 122246802; Life Chemicals F6573-3394) with computed physicochemical descriptors—XLogP3 = 0.1, topological polar surface area (TPSA) = 97.3 Ų, 7 rotatable bonds, 1 hydrogen bond donor, and 5 hydrogen bond acceptors—that place it within oral drug-like chemical space [2]. It belongs to the broader structural class of thiazole–imidazole bis-heterocyclic carboxamides, a scaffold implicated in NAMPT inhibition, histamine H₃ receptor modulation, and anticancer screening programs [3][4].

Why N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide Cannot Be Interchanged with Generic Thiazole–Imidazole Carboxamide Analogs


Within the thiazole–imidazole carboxamide family, even conservative structural modifications produce substantial shifts in physicochemical and pharmacological profiles. The ethoxyethyl linker in CAS 2034311-33-4 introduces an ether oxygen absent in simple alkyl-linked analogs (e.g., N-[3-(1H-imidazol-1-yl)propyl]-thiazole-4-carboxamide derivatives), altering both hydrogen-bonding capacity (5 acceptors vs. 4) and conformational flexibility (7 rotatable bonds) [1][2]. Replacement of the thiazole ring with thiophene (CAS 2034310-77-3) or benzofuran (CAS 2034390-60-6) eliminates a heterocyclic nitrogen that can serve as a metal-coordination site or hydrogen-bond acceptor in target binding . Furthermore, the 4-carboxamide regioisomer on thiazole dictates geometric presentation of the amide pharmacophore, differentiating it from thiazole-5-carboxamide or thiazole-2-carboxamide series that have been optimized for distinct targets such as NAMPT and CK1δ [3]. These combined features—linker chemistry, heterocyclic nitrogen count, and carboxamide regiochemistry—mean that ostensibly similar in-class compounds cannot be assumed to exhibit equivalent binding, solubility, or metabolic stability profiles.

Quantitative Differential Evidence for N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide vs. Closest Structural Analogs


Heterocyclic Nitrogen Content: Thiazole vs. Thiophene Carboxamide Hydrogen-Bond Acceptor Capacity

The thiazole ring in the target compound contributes an additional heterocyclic nitrogen (N-3 of thiazole) relative to its closest commercially available comparator, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide (CAS 2034310-77-3), which replaces the thiazole sulfur–nitrogen pair with a thiophene sulfur-only ring. This difference is reflected in the total hydrogen-bond acceptor count: 5 (target) vs. 4 (thiophene analog), as computed by PubChem [1]. The extra acceptor site on the thiazole ring can participate in target protein binding, metal chelation, or solvent interactions that the thiophene congener cannot support .

Medicinal chemistry Structure–activity relationships Hydrogen bonding

Linker Chemistry: Ethoxyethyl Ether vs. Alkyl Linker—Polarity and Conformational Flexibility

The target compound employs a –CH₂CH₂–O–CH₂CH₂– (ethoxyethyl) linker connecting the imidazole and carboxamide nitrogen, in contrast to the –CH₂CH₂CH₂– (propyl) linker found in the NAMPT inhibitor series exemplified in patent CA2870566A1 [1]. The ether oxygen in the ethoxyethyl linker increases the linker's polarity (contributing to XLogP3 = 0.1 for the target compound) compared to the purely hydrophobic propyl linker, which typically yields XLogP3 values >1.0 for analogous thiazole–imidazole carboxamides [2]. Additionally, the ethoxyethyl linker adds one extra rotatable bond (7 total) relative to the propyl series (typically 6), increasing conformational freedom [3].

Linker design Physicochemical profiling NAMPT inhibition

Carboxamide Regiochemistry: Thiazole-4-carboxamide vs. Thiazole-5-carboxamide Target Engagement

The target compound bears the carboxamide at the 4-position of the 1,3-thiazole ring. The regioisomeric thiazole-5-carboxamide scaffold has been independently optimized in at least two patent families: NAMPT inhibitors (CA2870566A1) and soluble epoxide hydrolase inhibitors (thiazole-5-carboxamide series with imidazolidinone pharmacophores) [1][2]. While direct IC₅₀ comparisons between the 4-carboxamide and 5-carboxamide regioisomers have not been published for the identical linker and substituent set, the distinct patenting of the 4-carboxamide scaffold for histamine H₃ receptor modulation (WO2010019210A2) and the 5-carboxamide scaffold for NAMPT indicates that the regioisomeric position of the carboxamide directs target selectivity [3].

Kinase inhibition NAMPT Regioisomeric selectivity

Topological Polar Surface Area and Drug-Likeness: Positioning vs. Larger Aromatic Congeners

With a TPSA of 97.3 Ų, CAS 2034311-33-4 sits near the upper boundary for optimal oral absorption (typically <140 Ų) but below the threshold for poor CNS penetration (commonly >90 Ų considered unfavorable for blood–brain barrier passage) [1]. Its close analog N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide (CAS 2034390-60-6) has a TPSA of approximately 80.3 Ų owing to the loss of one heteroatom (benzofuran O replaces thiazole S and N), representing a ≈17 Ų reduction . The thiazole compound's higher TPSA may enhance aqueous solubility but could reduce passive membrane permeability relative to the benzofuran analog—a trade-off that must be evaluated based on the intended assay format (biochemical vs. cell-based) [2].

Drug-likeness Oral bioavailability CNS permeability

Imidazole N-Substitution Pattern and Metabolic Stability: 1-Substituted vs. 4-Substituted Imidazole Linkage

The target compound employs an imidazole ring N-alkylated at the 1-position (imidazol-1-yl), whereas several comparator scaffolds—including 5-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide and the CK1δ inhibitor series—use a 4(5)-substituted imidazole linked via an ethyl spacer without an intervening ether oxygen [1][2]. N1-substituted imidazoles are generally less prone to N-dealkylation by CYP450 enzymes compared to their N-unsubstituted counterparts, and the ethoxyethyl spacer may further reduce metabolic liability at the imidazole–linker junction by introducing steric and electronic shielding [3]. Although no direct comparative microsomal stability data have been published for this exact compound pair, the structural differences are consistent with established imidazole metabolic chemistry principles.

Metabolic stability Imidazole chemistry CYP450 liability

Optimal Research and Procurement Application Scenarios for N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide


Histamine H₃ Receptor Modulator Screening and GPCR Probe Development

Based on the patent assignment of the thiazole-4-carboxamide scaffold to histamine H₃ receptor modulation (WO2010019210A2), CAS 2034311-33-4 is positioned as a screening candidate or synthetic intermediate for CNS-targeted H₃ receptor programs. Its computed XLogP3 of 0.1 and TPSA of 97.3 Ų fall within a range compatible with CNS penetration, while the ethoxyethyl linker provides conformational flexibility that may facilitate induced-fit binding to the H₃ receptor orthosteric or allosteric site [1]. Procurement of this compound is justified over propyl-linked analogs when increased linker polarity and hydrogen-bonding capacity are desired for SAR exploration around the H₃ pharmacophore [2].

Kinase Inhibitor Fragment Library and Metal-Chelating Scaffold Design

The thiazole ring nitrogen (N-3) provides a potential metal-coordination site absent in thiophene (CAS 2034310-77-3) and benzofuran (CAS 2034390-60-6) analogs. This feature, combined with five total hydrogen-bond acceptors, makes the target compound a suitable fragment or scaffold for kinase hinge-binding designs where nitrogen-dependent interactions with the catalytic lysine or DFG-motif aspartate are critical [1]. Researchers building focused kinase inhibitor libraries should select this compound over thiophene or benzofuran congeners when the design hypothesis requires a heterocyclic nitrogen at the position equivalent to the thiazole N-3 [2].

ADME/Toxicology Profiling of Ethoxyethyl-Linked Bis-Heterocyclic Carboxamides

The ethoxyethyl linker represents a deliberate structural departure from the simple alkyl linkers (propyl, butyl) prevalent in the NAMPT and CK1δ inhibitor series. Procurement of CAS 2034311-33-4 for comparative metabolic stability and permeability studies—head-to-head against a propyl-linked congener—can generate SAR data on the impact of linker etherification on microsomal half-life, CYP450 inhibition, and Caco-2 permeability [1]. Such data are directly applicable to lead optimization programs seeking to balance linker polarity with metabolic robustness across the broader thiazole–imidazole carboxamide chemical series [2].

Synthetic Intermediate for Diversified Carboxamide Library Production

The compound's single hydrogen-bond donor (secondary amide NH) makes it amenable to further N-functionalization (e.g., alkylation, acylation) without protection/deprotection steps, while the imidazole N1-substitution eliminates the need for imidazole NH protection during synthesis. Its 7 rotatable bonds and moderate molecular weight (266.32 Da) position it as a versatile intermediate for generating diverse carboxamide libraries through amide coupling, reductive amination, or click chemistry strategies, providing a procurement advantage over more sterically constrained or synthetically demanding analogs [1].

Quote Request

Request a Quote for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.